4-[(2E)-2-benzylidenehydrazino]-N-(4-fluorophenyl)-4-oxobutanamide
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Overview
Description
N-(4-FLUOROPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a fluorophenyl group, a hydrazinecarbonyl moiety, and a propanamide backbone. It has been studied for its biological activities, including antibacterial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-FLUOROPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the reaction of a hydrazide with an aldehyde or acetophenone in the presence of a catalytic amount of base in ethanol. This results in the formation of the Schiff base analog .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl moiety.
Reduction: Reduction reactions can target the Schiff base, converting it to the corresponding amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Products include oxidized derivatives of the hydrazinecarbonyl group.
Reduction: The major product is the corresponding amine.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
N-(4-FLUOROPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties against various strains of bacteria.
Medicine: Investigated for its potential anticancer activities, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes involved in fatty acid biosynthesis . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
- N-(4-FLUOROPHENYL)-2-HYDROXY-N-ISOPROPYLACETAMIDE
- N-(4-FLUOROPHENYL)-2-HYDROXY-N-(1-METHYLETHYL)ACETAMIDE
Comparison: N-(4-FLUOROPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its hydrazinecarbonyl moiety, which imparts distinct biological activities compared to other fluorophenyl derivatives
Properties
Molecular Formula |
C17H16FN3O2 |
---|---|
Molecular Weight |
313.33 g/mol |
IUPAC Name |
N'-[(E)-benzylideneamino]-N-(4-fluorophenyl)butanediamide |
InChI |
InChI=1S/C17H16FN3O2/c18-14-6-8-15(9-7-14)20-16(22)10-11-17(23)21-19-12-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22)(H,21,23)/b19-12+ |
InChI Key |
LIRZIWZRWLHBBX-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)F |
solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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